molecular formula C19H23N3O B159093 Benzydamine CAS No. 642-72-8

Benzydamine

Número de catálogo B159093
Número CAS: 642-72-8
Peso molecular: 309.4 g/mol
Clave InChI: CNBGNNVCVSKAQZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzydamine is a non-steroidal anti-inflammatory drug (NSAID) that reduces pain and swelling . It’s used for mouth ulcers, sore throats, and teething . It comes as mouthwash, mouth spray, and lozenges . Benzydamine is available on prescription or to buy from a pharmacy .


Synthesis Analysis

Benzydamine can be synthesized with the reaction of the N-benzyl derivative from methyl anthranilate with nitrous acid to give N-nitoso derivative. This is next reduced by sodium thiosulfate to give transient hydrazine. This hydrazine can then undergo spontaneous internal hydrazide formation .


Molecular Structure Analysis

The molecular formula of Benzydamine is C19H24ClN3O . Its molecular weight is 345.87 .


Chemical Reactions Analysis

Benzydamine HCl is produced by the reaction of carbonochloridic acid, ethyl ester, benzenemethanamine, N-phenyl- 1-propanamine, 3-chloro-N,N-dimethyl .


Physical And Chemical Properties Analysis

The molecular formula of Benzydamine is C19H24ClN3O and its molecular weight is 345.87 .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Benzydamine, a topical anti-inflammatory drug, is distinct from aspirin-like non-steroidal anti-inflammatory drugs (NSAIDs). It exhibits unique pharmacological properties, such as weak inhibition of prostaglandin synthesis, inhibition of tumor necrosis factor-α, oxidative burst of neutrophils, and stabilizing cell membranes (Quane, Graham, & Ziegler, 1998). These properties contribute significantly to its anti-inflammatory action.

Clinical Applications in Radiation-Induced Mucositis

Benzydamine has been evaluated for the treatment of radiation-induced oral mucositis in patients with head and neck carcinoma, addressing a common complication of radiation therapy (Epstein et al., 2001).

Pharmacokinetics

Studies have reported on the pharmacokinetics of benzydamine after both topical and systemic administration, emphasizing its primary use in topical treatments for inflammation (Schoenwald, Kumakura, & Catanese, 1987).

Anti-inflammatory and Analgesic Effects

Clinical trials have consistently shown that benzydamine, when applied locally, provides pain relief and has an anti-inflammatory effect with minimal side-effects, making it a safe and effective method for local application (Mahon & DeGregorio, 1985).

Mechanism of Action

Benzydamine's mechanism of action primarily affects the cell response to injury, differing from aspirin-like drugs. It does not primarily impact the prostaglandin system but rather reduces cell response to inflammation (Silvestrini, 1987).

Impact on Inflammatory Cytokines

Research indicates that benzydamine can inhibit the release of tumor necrosis factor-α and monocyte chemotactic protein-1, especially in conditions like Candida albicans-sustained vaginitis, by suppressing inflammatory cytokine and monokine production (Sironi et al., 1997).

Vaginal Mucosa Application

Studies have shown that benzydamine binds and distributes in vaginal mucosa, justifying its effectiveness in treating vaginal inflammation. Notably, benzydamine is not detectable in plasma after local application, highlighting its localized effect (Maamer, Aurousseau, & Colau, 1987).

Anti-inflammatory Activity

Benzydamine displays significant anti-inflammatory effects in various models, such as rat foot edema and rabbit's ear perfusion, indicating its particular effectiveness in reducing the vascular component of the inflammatory process (Lisciani, Barcellona, & Silvestrini, 1968).

Ulcerogenic and Mucosa Protection

Unlike other NSAIDs, benzydamine has not shown ulcerogenic effects in rat gastric mucosa and has demonstrated protective properties against gastric lesions induced by substances like acetylsalicylic acid and ethanol (Hell, 1987).

Prostaglandin Production in Gingival Fibroblasts

Benzydamine effectively reduces both basal and cytokine-induced prostaglandin production in human gingival fibroblasts, indicating its potential role in oral health applications (Modéer & Yucel-Lindberg, 1999).

Pharmacological Data Supporting Use in Primary Inflammations

Pharmacological data supports benzydamine's use in primary inflammations, especially due to its specific action on local mechanisms of inflammation and its distinct properties compared to traditional anti-inflammatory drugs (Cioli, Corradino, & Scorza Barcellona, 1985).

Direcciones Futuras

Current recognized indications of benzydamine include relief of symptoms associated with inflammatory conditions of the mouth and oropharynx, symptomatic treatment of gingivitis and stomatitis, oral mucositis induced by chemotherapy and/or radiotherapy, and post-operative sore throat . New applications that need to be explored include oral lichen planus, burning mouth syndrome, post intubation sore throat, antifungal action, and new anticancer target agents induced mucositis .

Propiedades

IUPAC Name

3-(1-benzylindazol-3-yl)oxy-N,N-dimethylpropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O/c1-21(2)13-8-14-23-19-17-11-6-7-12-18(17)22(20-19)15-16-9-4-3-5-10-16/h3-7,9-12H,8,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNBGNNVCVSKAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

132-69-4 (mono-hydrochloride)
Record name Benzydamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7047859
Record name Benzydamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Miscible
Record name Benzydamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Mechanism of Action

Despite being categorized as a non-steroidal anti-inflammatory drug (NSAID), benzydamine demonstrates various mechanisms of action that differ from those of traditional aspirin-like NSAIDs. In particular, benzydamine predominantly acts by inhibiting the synthesis of pro inflammatory cytokines like tumour necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β) without largely affecting other pro inflammatory cytokines (ie. such as IL-6 and IL-8) or anti-inflammatory cytokines (ie. like IL-10 or IL-1 receptor antagonist). Moreover, benzydamine is largely a weak inhibitor of prostaglandin synthesis as it has been shown to effectively inhibit cyclooxygenase (COX) and lipoxygenase enzyme activity only at concentrations of 1mM or greater. Considering most contemporary usages of benzydamine are topical applications that are generally not well absorbed through the skin and/or non-specialized mucosae, benzydamine does not often achieve the kind of absorption or blood concentrations necessary to cause any extraneous distant systemic effects or COX inhibition, allowing it to localize its action. Additionally, it is also hypothesized that benzydamine is capable of inhibiting the oxidative burst of neutrophils and membrane stabilization. These actions are exhibited by the substance’s ability to inhibit the release of granules from neutrophils and to stabilize lysosomes. Furthermore, benzydamine is capable of a local anaesthetic effect that may be related to its capability for inhibiting the release of inflammatory mediators like substance P and calcitonin gene related peptide from sensory nerve endings. Since substance P is capable of causing the release of histamine from mast cells, benzydamine’s prevention of substance P release further contributes to an anti-inflammatory effect. Benzydamine also demonstrates a non-specific antibacterial activity against various bacterial strains that are resistant to broad-spectrum antibiotics such as ampicillin, chloramphenicol, and tetracycline at concentrations of about 3 mmol/L. Combinatorial use of benzydamine and other antibiotics like tetracycline and chloramphenicol are also synergistic against antibiotic resistant strains of *Staphylococcus aureus* and *Pseudomonas aeruginosa*.
Record name Benzydamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Benzydamine

CAS RN

642-72-8
Record name Benzydamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=642-72-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzydamine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000642728
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzydamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Benzydamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7047859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzydamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.354
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYDAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4O21U048EF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

320°F
Record name Benzydamine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09084
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods

Procedure details

As described in the aforementioned United States patent specification, indazole compounds embraced by the foregoing general formula II are biologically active in that some manifest analgesic, antiinflammatory and myorelaxing activity. Probably the best known of such compounds at the present time is 1-benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole, commonly referred to as benzydamine, which in the form of the hydrochloride salt, is employed in chemotherapy as an analgesic, antipyretic and/or antiinflammatory agent. In this role, the benzydamine hydrochloride is asssociated in pharmaceutical compositions with pharmaceutically acceptable organic or inorganic, solid or liquid carriers. According to the process described in the aforementioned United States specification, this compound is prepared by heating the sodium salt of 1-benzyl-3-hydroxy-1H-indazole with 3-chloropropyldimethylamine in xylene as an inert solvent. Treatment of the 1benzyl-3-[3-(dimethylamino)propoxy]-1H-indazole so-obtained with ethereal hydrochloric acid yields the corresponding hydrochloride salt, with a melting point of 160°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
formula II
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
hydrochloride salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Citations

For This Compound
9,540
Citations
PA Quane, GG Graham, JB Ziegler - Inflammopharmacology, 1998 - Springer
… Benzydamine is a … Benzydamine is a weak base unlike the aspirin-like drugs which are acids or metabolized to acidsi A major contrast with the aspirin-like drugs is that benzydamine is …
Number of citations: 108 link.springer.com
JB Epstein, S Silverman Jr, DA Paggiarino, S Crockett… - Cancer, 2001 - Wiley Online Library
… 33% of benzydamine subjects remained ulcer free compared with 18% of placebo subjects (P = 0.037), and benzydamine … Benzydamine was not effective in subjects (n = 20) receiving …
Number of citations: 393 acsjournals.onlinelibrary.wiley.com
A Kuriyama, M Aga, H Maeda - Anaesthesia, 2018 - Wiley Online Library
Postoperative sore throat has a negative impact on patient satisfaction and recovery. Benzydamine hydrochloride is a non‐steroidal anti‐inflammatory drug available for topical use. We …
C Stefania, M Andrea, M Alessio, P Mauro… - Current …, 2021 - ncbi.nlm.nih.gov
Background Both prescription and over-the-counter (OTC) drugs recently emerged among novel psychoactive substances (NPS) being reported as ingested for recreational purposes. …
Number of citations: 9 www.ncbi.nlm.nih.gov
B Silvestrini, PS Barcellona, A Garau… - Toxicology and applied …, 1967 - Elsevier
In acute studies, benzydamine produced pharmacologic effects and death at doses far above the human therapeutic levels. Human therapeutic doses are of the order of 0.7-1.0 mg/kg …
Number of citations: 28 www.sciencedirect.com
A Sardella, D Uglietti, F Demarosi, G Lodi, C Bez… - Oral Surgery, Oral …, 1999 - Elsevier
… of the topical use of benzydamine hydrochloride 0.15% oral … an oral rinse solution of benzydamine hydrochloride 0.15% 3 … The clinical application of benzydamine hydrochloride oral …
Number of citations: 150 www.sciencedirect.com
R Lisciani, PS Barcellona, B Silvestrini - European Journal of …, 1968 - Elsevier
… , benzydamine (5 μg/ml) inhibits vascular changes produced by histamine and acetycholine. It is therefore assumed that benzydamine … use of benzydamine in therapy would be useful. …
Number of citations: 47 www.sciencedirect.com
O Nicolatou-Galitis, P Bossi, E Orlandi… - Supportive Care in …, 2021 - Springer
Purpose To discuss the role of benzydamine in the prevention and treatment of radiation-induced oral mucositis (OM) in head and neck (H&N) cancer patients. This document …
Number of citations: 28 link.springer.com
M Sironi, L Massimiliano, P Transidico, M Pinza… - International Journal of …, 2000 - Springer
… Benzydamine, a non-steroidal antiinflammatory drug that has been shown to have … The antiinflammatory capacity of benzydamine might thus result from its ability to reduce the …
Number of citations: 52 link.springer.com
SY Karavana, B Sezer, P Güneri, A Veral… - International journal of …, 2011 - Elsevier
… the effect of benzydamine hydrochloride bioadhesive gel on … with the gel formulation containing benzydamine, and the third group … Benzydamine containing gel applications resulted in a …
Number of citations: 44 www.sciencedirect.com

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.